Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic conditions, followed by esterification to introduce the methyl ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-2-carboxylate: Differing in the position of the carboxylate group.
Ethyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: Differing in the ester group.
Methyl 4-formyl-1,2,5-dimethyl-1H-pyrrole-3-carboxylate: Differing in the number of methyl groups on the pyrrole ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyrrole ring.
Properties
IUPAC Name |
methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLMVCFWFSFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380166 |
Source
|
Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-49-0 |
Source
|
Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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